
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the furan family. This compound is characterized by the presence of a furan ring substituted with benzylamino, bromo, and prop-2-en-1-yl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one typically involves multi-step organic reactions. One common method involves the bromination of a furan derivative followed by the introduction of the benzylamino and prop-2-en-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid, along with appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of furan compounds with different substituents.
Applications De Recherche Scientifique
4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, modulating their activity. The bromo and prop-2-en-1-yl groups can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Amino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one: Similar structure but with an amino group instead of a benzylamino group.
4-(Benzylamino)-3-chloro-5-(prop-2-en-1-yl)furan-2(5H)-one: Similar structure but with a chloro group instead of a bromo group.
4-(Benzylamino)-3-bromo-5-(methyl)furan-2(5H)-one: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
The uniqueness of 4-(Benzylamino)-3-bromo-5-(prop-2-en-1-yl)furan-2(5H)-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the benzylamino group can enhance its interaction with biological targets, while the bromo and prop-2-en-1-yl groups can influence its reactivity and stability.
Propriétés
Numéro CAS |
669771-52-2 |
|---|---|
Formule moléculaire |
C14H14BrNO2 |
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
3-(benzylamino)-4-bromo-2-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C14H14BrNO2/c1-2-6-11-13(12(15)14(17)18-11)16-9-10-7-4-3-5-8-10/h2-5,7-8,11,16H,1,6,9H2 |
Clé InChI |
QFMJSTQQSJYUOU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=C(C(=O)O1)Br)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


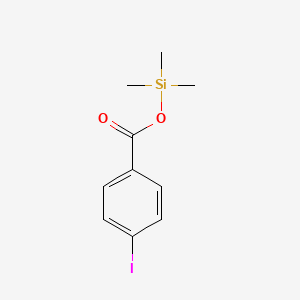
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)


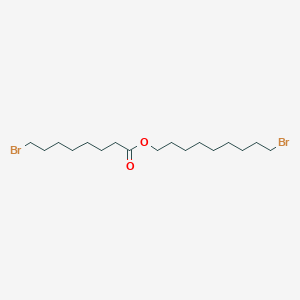
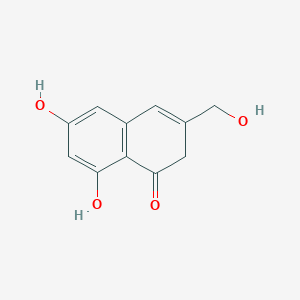
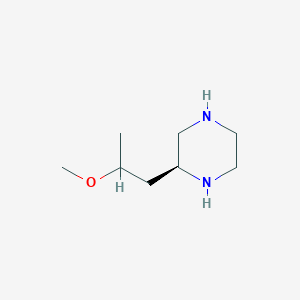
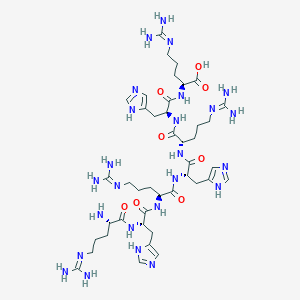

![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
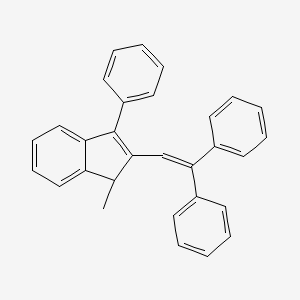
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)

